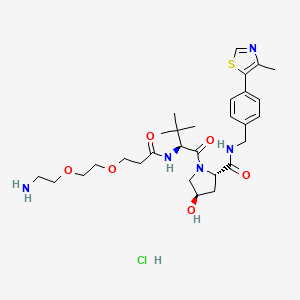

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl

Description

BenchChem offers high-quality (S,R,S)-AHPC-CO-PEG2-C2-amine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-CO-PEG2-C2-amine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H44ClN5O6S |

|---|---|

Molecular Weight |

626.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C29H43N5O6S.ClH/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30;/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1 |

InChI Key |

PMOKVTNPZAYFHG-VIXMLYKZSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl chemical properties

Advanced Chemical Properties and Synthetic Application in PROTAC Development

Executive Summary

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl (CAS: 2138439-54-8 for free base analog) is a specialized, high-purity E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It combines the (S,R,S)-AHPC moiety—a potent ligand for the Von Hippel-Lindau (VHL) protein—with a hydrophilic PEG2 spacer and a reactive primary amine handle.

This guide provides a comprehensive technical analysis of its physicochemical properties, mechanistic role in targeted protein degradation (TPD), and a validated protocol for its conjugation to target protein ligands.

Part 1: Chemical Identity & Structural Logic

The efficacy of a PROTAC relies heavily on the "linkerology"—the science of connecting the E3 ligand to the target ligand.[1][2] This molecule is engineered to solve specific solubility and steric challenges.

1.1 Structural Components

| Component | Chemical Function | Biological Rationale |

| (S,R,S)-AHPC Core | VHL E3 Ligase Recruitment | The specific (S,R,S) stereochemistry is critical.[] The hydroxyproline core mimics the hydroxylated HIF-1 |

| CO-PEG2 Linker | Spacer Arm | The polyethylene glycol (PEG2) chain introduces hydrophilicity, counteracting the lipophilicity of many warheads. It provides flexibility to enable the formation of a stable ternary complex.[1][4] |

| C2-amine | Reactive Handle | A primary amine (-NH |

| HCl Salt | Formulation | The hydrochloride salt improves shelf stability and water solubility compared to the free base, facilitating dissolution in aqueous buffers or polar organic solvents. |

1.2 Stereochemical Criticality

The nomenclature (S,R,S) refers to the chiral centers at the hydroxyproline ring and the attached side chains.

-

Left (Acetyl group): (S)-configuration.

-

Center (Proline 4-position): (R)-configuration (Hydroxy group).

-

Impact: Deviation at any of these centers disrupts the hydrogen bonding network within the VHL binding pocket, rendering the PROTAC inactive.

Part 2: Physicochemical Properties

Data Table: Key Specifications

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | ~575.72 g/mol (Free base) |

| Solubility | DMSO: >80 mg/mL (Excellent)DMF: >50 mg/mLWater: Moderate (improved by HCl and PEG, but pH dependent) |

| Appearance | White to off-white solid / Hygroscopic powder |

| Stability | Stable at -20°C for >2 years if desiccated. Hydrolytically stable at neutral pH. |

| Reactivity | Primary amine is nucleophilic; reacts rapidly with activated esters, acid chlorides, and isocyanates. |

Handling Precautions:

-

Hygroscopic: The HCl salt attracts atmospheric moisture. Weighing should be performed quickly or within a nitrogen-purged glovebox.

-

Stock Solutions: Prepare in anhydrous DMSO. Store aliquots at -80°C to prevent freeze-thaw degradation.

Part 3: Mechanism of Action (Ternary Complex)

The molecule functions as the "Anchor" and "Linker" in the PROTAC mechanism.[10][] Unlike traditional inhibitors (occupancy-driven), PROTACs are event-driven .

3.1 The Ubiquitination Cascade

-

Binary Binding: The AHPC end binds VHL; the Warhead end binds the Protein of Interest (POI).

-

Ternary Complex: A POI-PROTAC-VHL complex forms. The PEG2 linker length determines if this complex is sterically favorable.

-

Ubiquitin Transfer: E2 enzyme transfers ubiquitin to surface lysines on the POI.

-

Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

Figure 1: The catalytic cycle of VHL-mediated protein degradation utilizing the AHPC scaffold.

Part 4: Validated Synthetic Protocol

This protocol describes the conjugation of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl to a Target Ligand containing a carboxylic acid (-COOH).

Reaction Type: Amide Coupling (HATU-mediated).

4.1 Reagents & Materials[12]

-

Amine: (S,R,S)-AHPC-CO-PEG2-C2-amine HCl (1.0 equiv).

-

Acid: Target Ligand-COOH (1.0 – 1.2 equiv).

-

Coupling Agent: HATU (1.2 equiv) or EDC/HOAt.[12]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv). Note: Extra base is required to neutralize the HCl salt.

-

Solvent: Anhydrous DMF or DMSO.

4.2 Step-by-Step Workflow

-

Activation:

-

Dissolve the Target Ligand-COOH in anhydrous DMF (concentration ~0.1 M).

-

Add DIPEA (2.0 equiv) and HATU (1.2 equiv).[12]

-

Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

-

Conjugation:

-

Dissolve (S,R,S)-AHPC-CO-PEG2-C2-amine HCl in a minimal volume of DMF.

-

Add the amine solution to the activated acid mixture.

-

Add remaining DIPEA (2.0 equiv) to ensure the amine is deprotonated.

-

Stir at RT for 2–16 hours. Monitor by LC-MS.[][12]

-

-

Work-up & Purification:

-

If soluble in Ethyl Acetate: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3, and Brine. Dry over Na2SO4.

-

If polar: Direct injection onto Preparative HPLC (C18 column).

-

Gradient: Water/Acetonitrile with 0.1% Formic Acid.

-

Figure 2: Standard amide coupling workflow for PROTAC library generation.

Part 5: Quality Control & Characterization

To ensure scientific integrity, the final PROTAC must be validated using the following parameters:

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Purity: >95% by UV (254 nm).

-

Identity: Observed mass [M+H]+ must match theoretical. Watch for [M+Na]+ adducts common with PEG linkers.

-

-

1H NMR (DMSO-d6):

-

Diagnostic Peaks:

-

~8.9 ppm (s, 1H): Thiazole proton (characteristic of AHPC).

-

~4.5 ppm (m): Proline

-proton. -

~3.5-3.6 ppm (m): PEG methylene protons (-O-CH2-CH2-).

-

~2.4 ppm (s, 3H): Methyl group on the thiazole.

-

-

-

Solubility Check:

-

Visual inspection in assay buffer (PBS + 0.1% DMSO). If precipitation occurs, the PEG chain length may be insufficient for the specific warhead used.

-

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.

-

Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia-inducible factor (HIF) alpha subunit. Journal of Medicinal Chemistry, 57(20), 8657–8663.

-

BenchChem Technical Data. (2025). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide.

-

MedChemExpress. (S,R,S)-AHPC-PEG2-amine Product Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Central Axis of Degradation: A Guide to the Von Hippel-Lindau (VHL) Ligand in PROTACs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright destruction of disease-causing proteins.[1][2][3] These heterobifunctional molecules achieve this by coopting the cell's own ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC consists of two key components—a "warhead" that binds the protein of interest (POI) and an "anchor" that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][4][7]

Among the hundreds of E3 ligases in the human genome, the Von Hippel-Lindau (VHL) E3 ligase has emerged as a workhorse in the field of targeted protein degradation (TPD).[1][8] The success and prevalence of VHL-based PROTACs are directly attributable to the properties of the small-molecule ligands used to recruit it. This guide provides a deep technical dive into the multifaceted role of the VHL ligand, moving from its structural origins to its profound impact on PROTAC efficacy, selectivity, and drug-like properties. We will explore the causality behind design choices, detail self-validating experimental protocols, and provide a framework for the rational development of next-generation VHL-based degraders.

The VHL E3 Ligase: Nature's Blueprint for Targeted Degradation

The VHL protein is the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[4][5] In its natural physiological role, VHL is a critical tumor suppressor that regulates the cellular response to changes in oxygen levels.[8] Under normal oxygen conditions (normoxia), prolyl hydroxylase enzymes hydroxylate specific proline residues on the alpha-subunit of hypoxia-inducible factor (HIF-1α).[4][8] This post-translational modification acts as a recognition signal, or "degron," for VHL, which binds to the hydroxylated HIF-1α and mediates its ubiquitination and subsequent degradation by the 26S proteasome.[4][8][9] This process prevents the inappropriate activation of hypoxic response genes involved in angiogenesis and cell proliferation.[8]

The hijacking of this specific and efficient degradation machinery is the foundational principle of VHL-based PROTACs.[9][10] The choice of VHL as a PROTAC target is underpinned by several key advantages:

-

Well-Characterized Binders: The discovery of potent, non-peptidic small-molecule ligands that mimic the HIF-1α binding motif provides a robust chemical starting point.[8][10]

-

Widespread Expression: VHL is broadly expressed across various tissues, making it a versatile E3 ligase for targeting proteins in diverse disease contexts.[1]

-

High Catalytic Efficiency: The CRL2^VHL^ complex is a highly efficient enzyme, enabling PROTACs to act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[11]

PROTAC Mechanism of Action: A Catalytic Cycle

The core function of a VHL-based PROTAC is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity forces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction.

The VHL Ligand: Molecular Recognition and Design Principles

The journey to create effective VHL ligands began with a structure-guided approach, meticulously mimicking the key interactions between VHL and its native substrate, HIF-1α.[4]

The Hydroxyproline (Hyp) Core: A Privileged Scaffold

The cornerstone of virtually all widely used VHL ligands is the (2S,4R)-4-hydroxyproline (Hyp) motif.[8] This core element perfectly recapitulates the post-translationally hydroxylated proline residue of HIF-1α that VHL is evolved to recognize.[4][8] The binding is characterized by a network of critical hydrogen bonds and hydrophobic interactions:

-

The 4-hydroxyl group of the Hyp core acts as a crucial hydrogen bond donor to the side chain of Ser111 and a backbone carbonyl within VHL.[]

-

The amide backbone of the ligand forms complementary hydrogen bonds with residues like His115 .[]

-

A tert-butyl group or similar hydrophobic moiety is typically installed to occupy a deep hydrophobic pocket, mimicking the leucine residue of HIF-1α.[]

-

An aromatic group, often a substituted phenyl ring, engages in π-stacking interactions with Tyr98 .[] This site is also frequently used as the exit vector for attaching the linker.[8]

The conformational preference of the hydroxyproline ring is vital for binding.[4] The C4-exo pucker, stabilized by stereoelectronic effects, pre-organizes the ligand into the optimal conformation for insertion into the VHL binding groove.[4]

Evolution of VHL Ligands

Initial VHL-binding molecules were peptide-based, but the field rapidly advanced with the development of drug-like, non-peptidic small molecules.[8] This transition was essential for creating PROTACs with the necessary cellular permeability and stability for therapeutic use.

| Ligand Name | Key Features | Typical Binding Affinity (Kd) | Reference |

| VH032 | One of the most widely exploited VHL ligands in PROTACs to date. | ~186 nM | [13][14] |

| VH101 | A derivative of VH032 with nanomolar binding affinity. | Nanomolar range | [14] |

| VH298 | A potent VHL inhibitor also used extensively in PROTAC design. | Nanomolar range | [14][15] |

| VHL-SF2 | A covalent ligand that replaces the hydroxy group with a sulfonyl fluoride to modify Ser110. | Covalent | [13] |

Recent innovations have expanded the chemical space beyond the classic Hyp core. For instance, fluorination of the hydroxyproline ring has been shown to modulate binding affinity and can lead to PROTACs with unexpected selectivity profiles.[16] Furthermore, the development of covalent VHL ligands, which form an irreversible bond with a residue like Ser110, offers a strategy for achieving prolonged target engagement.[13]

The Linchpin of Efficacy: VHL Ligand's Role in the Ternary Complex

The PROTAC does not act as a simple tether. The formation of the POI-PROTAC-VHL ternary complex is a highly dynamic process governed by thermodynamics and the specific protein-protein interactions induced by the PROTAC. The VHL ligand is central to this process.

Cooperativity: The Key to Stability and Selectivity

Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[17] It is the defining factor in the stability of the ternary complex.

-

Positive Cooperativity (α > 1): The formation of the binary [PROTAC-VHL] complex increases the affinity for the POI, and vice-versa. This is highly desirable as it leads to the formation of a stable ternary complex even at low PROTAC concentrations. This stability arises from favorable de novo protein-protein interactions between VHL and the POI that are created by the PROTAC.[18]

-

Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, leading to an unstable ternary complex and often poor degradation. This can occur due to steric clashes or unfavorable electrostatic interactions between the two proteins.

-

No Cooperativity (α = 1): The two binding events are independent.

The structure of the VHL ligand, its exit vector, and the attached linker all play a critical role in dictating the geometry of the ternary complex and, therefore, its cooperativity. The landmark structural elucidation of the Brd4-MZ1-VHL complex revealed how the PROTAC folds to create a new interface, leading to highly cooperative and selective degradation of Brd4.

Impact on Selectivity

The choice of E3 ligase ligand can dramatically influence a PROTAC's degradation selectivity, sometimes in unexpected ways. While the warhead provides the initial targeting, the ultimate degradation profile is determined by the formation of a productive ternary complex. It has been shown that identical warheads linked to different E3 ligase ligands (e.g., VHL vs. CRBN) can result in PROTACs with different degradation specificities.[19] For example, a PROTAC can be selective for degrading p38α over p38β simply by recruiting VHL, even if the warhead itself binds to both isoforms.[19] This highlights that selectivity is an emergent property of the entire ternary complex, not just the warhead.

Overcoming Challenges: Physicochemical Properties and PK/PD

A significant hurdle in developing VHL-based PROTACs is their challenging physicochemical profile. They are often large, polar molecules that exist "beyond the rule of 5," leading to poor solubility and low cell membrane permeability.[20][21]

The Permeability Problem

The VHL ligand, with its multiple hydrogen bond donors and polar surface area, is a major contributor to the low permeability of many VHL-based PROTACs.[20] Research has shown a strong correlation between high permeability and the ability of a PROTAC to adopt folded, non-polar conformations in solution.[20] This "chameleon effect" is driven by intramolecular interactions, such as hydrogen bonds or π-π stacking, that shield the polar groups of the VHL ligand and linker from the non-polar lipid membrane, facilitating passive diffusion.[20][22]

Strategies to improve permeability include:

-

Linker Design: Designing linkers that encourage the formation of these folded, charge-shielded conformations.[20]

-

Prodrugs: Masking key hydrogen bond donors on the VHL ligand with moieties that are cleaved intracellularly to release the active PROTAC.[21]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

VHL-based PROTACs often exhibit poor pharmacokinetic profiles, including rapid clearance from plasma.[23] However, a key insight from recent studies is that plasma concentration is a poor surrogate for efficacy.[23] These molecules can quickly distribute to and accumulate in tissues, where their prolonged retention drives sustained target protein degradation long after plasma levels have diminished.[23] This underscores the importance of evaluating tissue distribution and target engagement at the site of action, rather than relying solely on plasma PK.

Essential Methodologies: A Practical Guide

Validating the mechanism of action and quantifying the efficacy of a VHL-based PROTAC requires a suite of robust biochemical and cell-based assays.

Quantifying Ternary Complex Formation

Assessing the formation and stability of the ternary complex is critical for understanding the structure-activity relationship (SAR) of a PROTAC series.

| Assay Type | Principle | Key Outputs | Pros & Cons |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | Kd, ΔH, ΔS, Cooperativity (α) | Pro: Gold standard for thermodynamics. Con: Requires large amounts of pure protein, low throughput. |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in refractive index at a sensor surface. | Kon, Koff, Kd | Pro: Real-time kinetics, can dissect binary and ternary steps. Con: Requires protein immobilization. |

| NanoBRET™ Ternary Complex Assay | A live-cell proximity-based assay using bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled VHL. | Ternary complex formation kinetics and stability in live cells. | Pro: Live-cell context, high-throughput, kinetic data. Con: Requires genetic modification of cells. |

| ¹⁹F NMR Displacement Assay | Uses a fluorine-containing "spy" molecule that binds VHL. Displacement by a PROTAC is monitored by NMR. | Semi-quantitative estimation of cooperativity. | Pro: Rapid estimation of α. Con: Underestimates high cooperativity values. |

Experimental Protocol: Western Blot for Target Degradation

Western blotting remains the foundational technique for directly measuring PROTAC-induced protein degradation and determining key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]

Detailed Step-by-Step Methodology:

-

Cell Treatment:

-

Seed target cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of the VHL-based PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the old medium and add the PROTAC-containing medium to the cells.

-

Incubate for the desired time (e.g., 4, 8, 16, 24 hours) at 37°C, 5% CO₂.

-

-

Lysate Preparation:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize all samples to the same concentration with lysis buffer.

-

Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of total protein per lane onto a polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

-

Confirm transfer efficiency by staining the membrane with Ponceau S.[7]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[7]

-

Incubate the membrane with a primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) working solution and apply it to the membrane.

-

Acquire the chemiluminescent signal using a digital imager.

-

Quantify the band intensities using densitometry software. Normalize the signal of the POI to the corresponding loading control signal for each lane.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

-

Conclusion and Future Horizons

The VHL ligand is far more than a simple anchor for recruiting an E3 ligase. It is a critical design element that profoundly influences every aspect of a PROTAC's behavior, from the thermodynamics of ternary complex formation to its selectivity profile and its ability to reach its intracellular target. The foundational, structure-based design of VHL ligands has provided a robust platform for the development of potent degraders against a wide range of previously "undruggable" targets.[1][4]

The future of VHL-based PROTACs is bright, with ongoing research focused on expanding the chemical toolbox of VHL ligands to overcome current limitations.[27] The development of novel ligands with enhanced physicochemical properties, the exploration of new exit vectors to better control ternary complex geometry, and the refinement of covalent and reversible covalent binders will undoubtedly lead to the creation of more effective and safer protein degraders. A deep, mechanistic understanding of the VHL ligand's role is, and will remain, the central axis upon which the next generation of these transformative therapeutics is built.

References

- Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.

- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.

- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters - ACS Publications.

- Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. ResearchGate.

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC.

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis.

- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).

- Review on VHL ligands – Ciulli Laboratory. University of Dundee.

- Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs. Nature.

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC.

- Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. PMC.

- Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ResearchGate.

- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed.

- VHL Ligase Ligands for PROTAC Applications. Enamine.

- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.

- Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation. Benchchem.

- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing.

- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Proclinical.

- CLOSED: Enabling Oral Delivery of VHL-based PROTACs Through Formulation and Prodrug Design. The Institute of Cancer Research.

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC.

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing.

- Structural basis of PROTAC cooperative recognition for selective protein degradation. PMC.

- NanoBRET® VHL and CRBN Ternary Complex Starter Kits. Promega Corporation.

- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. PMC.

- PROTAC Ternary Complex Assay Services. BOC Sciences.

- Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate.

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis.

- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.

- VHL Ternary Complex PROTAC Assay Service. Reaction Biology.

- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.

- VHL ligand binding increases intracellular level of VHL. bioRxiv.

- PROTAC® Degradation Assays. LifeSensors.

- VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. ResearchGate.

- Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.

- Protein Degradation and PROTACs. Promega Corporation.

- Chapter 4: Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Books.

- Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B - ACS Publications.

- Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.

- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ResearchGate.

- VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. PubMed.

Sources

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Protein Degradation and PROTACs [worldwide.promega.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. books.rsc.org [books.rsc.org]

- 13. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 15. VHL ligand binding increases intracellular level of VHL | bioRxiv [biorxiv.org]

- 16. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. icr.ac.uk [icr.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 25. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 27. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Ubiquitin-Proteasome System and PROTAC Design

Executive Summary: The Event-Driven Paradigm[1]

In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a fundamental shift from occupancy-driven pharmacology (inhibition) to event-driven pharmacology (degradation).[1][2] Unlike traditional small molecules that require high systemic exposure to saturate a binding site (occupancy), PROTACs function catalytically.[1][2][3][4] A single PROTAC molecule can induce the ubiquitination and subsequent degradation of multiple copies of a Protein of Interest (POI).[1][5]

This guide dissects the mechanistic coupling of the Ubiquitin-Proteasome System (UPS) with heterobifunctional degraders, providing a rigorous framework for the rational design, biophysical characterization, and cellular validation of PROTACs.

Mechanistic Foundation: Hijacking the UPS[2]

The UPS is the primary regulator of intracellular protein homeostasis. The PROTAC mechanism relies on the formation of a ternary complex (

The Catalytic Cycle

The efficiency of a PROTAC is not solely defined by its binding affinity (

Key Pathway Visualization: The following diagram illustrates the catalytic cycle, highlighting the critical ubiquitination step and the regeneration of the PROTAC molecule.

Figure 1: The PROTAC Catalytic Cycle.[3] Note the recycling step (dashed blue line) which allows sub-stoichiometric drug concentrations to degrade multiple POI copies.

Thermodynamics & The Hook Effect

A critical concept in PROTAC development is the Hook Effect (or Prozone Effect). Because PROTACs are bifunctional, their dose-response curve is bell-shaped, not sigmoidal.

The Mathematics of Cooperativity ( )

The stability of the ternary complex is governed by the cooperativity factor,

- (Positive Cooperativity): The PROTAC binds the second protein more tightly when the first is already bound. This is the "molecular glue" effect, often driven by new protein-protein interactions (PPIs) between the E3 and POI.

- (Negative Cooperativity): Steric clashes between the E3 and POI destabilize the complex.

The Hook Effect Explained

At high PROTAC concentrations, the PROTAC molecules saturate the binding sites on both the POI and the E3 ligase independently, forming binary complexes (

Figure 2: Thermodynamic basis of the Hook Effect. Efficacy drops at high concentrations due to the formation of non-productive binary complexes.[7]

Rational Design: The Tripartite Architecture

Successful PROTAC design requires the optimization of three distinct components.

E3 Ligase Selection: CRBN vs. VHL

The choice of E3 ligase dictates tissue specificity, cellular location, and potential off-target effects.

| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |

| Ligand Type | Thalidomide analogs (IMiDs) | Hydroxyproline (VHL-1, VH032) |

| Cellular Localization | Cytosol & Nucleus | Predominantly Cytosolic |

| Molecular Weight | Low (< 300 Da) | Higher (~450-600 Da) |

| Physicochemical | High lipophilicity | High polarity/solubility |

| Safety Profile | Immunomodulatory (IMiD activity) | Generally inert |

| Design Nuance | "Pivoting Door" mechanism; flexible. | "Pivoting Clamp"; rigid binding.[8] |

Linkerology

The linker is not merely a connector; it determines the spatial orientation required for ubiquitin transfer.

-

Composition: PEG (hydrophilic, improves solubility) vs. Alkyl chains (hydrophobic, improves permeability).

-

Length: Typically 12–20 Å. Too short causes steric clash; too long increases entropic penalty.

Experimental Protocols & Validation

As a Senior Scientist, you must validate the system using orthogonal assays. A degradation phenotype alone is insufficient; you must prove the mechanism.

Protocol A: Biophysical Validation (Ternary Complex)

Objective: Determine

-

Labeling: Tag Recombinant E3 ligase with a donor fluorophore (e.g., Terbium) and the POI with an acceptor (e.g., GFP or chemically labeled).

-

Titration: Titrate the PROTAC (0.1 nM to 10 µM) into a mixture of fixed [E3] and [POI].

-

Readout: Measure FRET signal. A bell-shaped curve confirms ternary complex formation.

-

Control: Perform binary titrations (PROTAC + E3 only) to calculate

.

Protocol B: Cellular Degradation & Specificity

Objective: Calculate

-

Seeding: Seed cells (e.g., HEK293 or cancer line) at 70% confluency.

-

Treatment: Treat with PROTAC (dose-response) for 4–24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Normalization: Normalize to a housekeeping protein (GAPDH/Actin) and a non-targeted protein to ensure specificity.

Protocol C: Mechanistic "Rescue" Experiments (The Gold Standard)

To confirm the phenotype is UPS-mediated, you must be able to "rescue" the protein from degradation.

-

Proteasome Inhibition: Pre-treat cells with MG132 (10 µM) or Bortezomib . If degradation is blocked, it is proteasome-dependent.

-

Neddylation Inhibition: Pre-treat with MLN4924 (Cullin inhibitor). Blocks E3 ligase activation.

-

Competition: Co-treat with excess free E3 ligand (e.g., Thalidomide) or free POI ligand. This should outcompete the PROTAC, restoring protein levels.

Troubleshooting: When Binding Degradation

A common pitfall is observing ternary complex formation in vitro but no degradation in cellulo.

Root Cause Analysis:

-

Lysine Availability: The POI may lack a surface lysine in the "ubiquitination zone" defined by the E3-PROTAC geometry.

-

Solution: Change linker length/exit vector to rotate the POI.

-

-

Permeability: VHL ligands are large/polar.

-

Solution: Switch to CRBN or optimize linker lipophilicity.

-

-

The Hook Effect: You may be dosing too high.

-

Solution: Perform a wider dose-response range (down to pM levels).

-

References

-

Sakamoto, K. M., et al. (2001).[10][11][12][13] Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[10][11] Proceedings of the National Academy of Sciences, 98(15), 8554-8559.[11] Link

-

Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 107-123. Link

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. Link

-

Douglas, H., et al. (2020). The PROTAC hook effect: a thermodynamic and kinetic analysis. MedChemComm. Link

-

Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[14] Nature Reviews Drug Discovery, 16, 101–114. Link

Sources

- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. refeyn.com [refeyn.com]

- 8. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sakamoto, K.M., Kim, K.B., Kumagai, A., Mercurio, F., Crews, C.M. and Deshaies, R.J. (2001) Protacs Chimeric Molecules that Target Proteins to the Skp1-Cullin-F Box Complex for Ubiquitination and Degradation. Proceedings of the National Academy of Sciences of the United States of America, 98, 8554-8559. - References - Scientific Research Publishing [scirp.org]

- 14. researchgate.net [researchgate.net]

The Synthetic Architect's Guide to (S,R,S)-AHPC-CO-PEG2-C2-amine HCl: A Cornerstone for VHL-Recruiting PROTACs

A Senior Application Scientist's Perspective on a Key E3 Ligase Ligand for Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation, the ability to rationally design and synthesize potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules have revolutionized drug discovery by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of every PROTAC lies a critical component: the E3 ligase ligand. This guide provides an in-depth technical overview of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl, a widely utilized building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, from the perspective of a seasoned application scientist. We will dissect its nomenclature, explore the causality behind its design, and provide practical insights for its application in PROTAC development.

Unraveling the Nomenclature: A Multi-faceted Identity

The compound (S,R,S)-AHPC-CO-PEG2-C2-amine HCl is known by several alternative names and synonyms, which can often be a source of confusion for researchers. A clear understanding of its nomenclature is the first step towards its effective utilization.

Fundamentally, the molecule is a conjugate of a VHL ligand, a linker, and a reactive handle for further chemical modification. The core VHL-binding moiety is (S,R,S)-AHPC , which itself is often referred to as VH032-NH2 or VHL ligand 1 [1][2][3]. The stereochemistry, (S,R,S), is crucial for its high-affinity binding to the VHL protein[4].

The full name, (S,R,S)-AHPC-CO-PEG2-C2-amine HCl, describes the (S,R,S)-AHPC core connected via a carbonyl group to a polyethylene glycol (PEG) linker of two units (PEG2), which is then terminated with a two-carbon (C2) amine group[5][6]. The "HCl" signifies that the molecule is supplied as a hydrochloride salt, which generally improves its stability and handling properties.

| Component | Description | Common Synonyms |

| (S,R,S)-AHPC | The core von Hippel-Lindau (VHL) E3 ligase ligand. | VH032-NH2, VHL ligand 1 |

| -CO- | Carbonyl group linking the AHPC core to the PEG chain. | Amide linkage |

| -PEG2- | A two-unit polyethylene glycol linker. | Diethylene glycol |

| -C2-amine | A two-carbon ethylamine handle. | Aminoethyl |

| HCl | Hydrochloride salt. |

Several commercial suppliers also list this compound under catalog-specific names such as VH032-PEG2-NH2 hydrochloride , VHL Ligand-Linker Conjugates 3 hydrochloride , and E3 ligase Ligand-Linker Conjugates 6 [6]. Its Chemical Abstracts Service (CAS) number is 2138439-54-8 for the free base and 2010159-60-9 for the hydrochloride salt, which are essential identifiers for procurement and regulatory purposes[5].

The Rationale Behind the Architecture: A Symphony of Functionality

The design of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl is a testament to the principles of rational drug design, where each component is meticulously chosen to fulfill a specific function in the context of a PROTAC.

The (S,R,S)-AHPC Core: A High-Affinity Anchor to VHL

The von Hippel-Lindau protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex, which plays a crucial role in the cellular response to hypoxia[7][8]. Small molecules that can mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL are attractive candidates for recruiting this E3 ligase in PROTACs[9][10]. The (S,R,S)-AHPC scaffold, a derivative of hydroxyproline, has emerged as a potent and well-validated VHL ligand[11][12][]. Its stereospecific arrangement allows for optimal interactions within the VHL binding pocket, leading to high-affinity engagement.

The PEG2 Linker: More Than Just a Spacer

The linker component of a PROTAC is not merely a passive tether but plays a critical role in determining the efficacy of the resulting degrader. The choice of linker length, composition, and attachment points significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase)[14]. The PEG2 linker in this molecule offers several advantages:

-

Solubility: The hydrophilic nature of the PEG moiety enhances the aqueous solubility of the PROTAC, which can improve its cell permeability and overall pharmacokinetic properties[15].

-

Flexibility and Length: The two-unit PEG chain provides a balance of flexibility and defined length, facilitating the productive orientation of the target protein and VHL for efficient ubiquitination[16].

-

Reduced Non-specific Binding: PEGylation is a well-established strategy to minimize non-specific protein binding, potentially reducing off-target effects of the final PROTAC conjugate.

The C2-Amine Handle: A Gateway for Conjugation

The terminal primary amine group is a versatile functional handle for the covalent attachment of a target-specific ligand (warhead). This amine can readily react with a variety of functional groups on the warhead or a linker attached to it, most commonly activated carboxylic acids (e.g., NHS esters) to form a stable amide bond. This straightforward conjugation chemistry makes (S,R,S)-AHPC-CO-PEG2-C2-amine HCl a user-friendly building block for PROTAC synthesis.

The PROTAC Mechanism: A Visual Guide

The following diagram illustrates the catalytic mechanism of a PROTAC synthesized using (S,R,S)-AHPC-CO-PEG2-C2-amine HCl.

Figure 1. The catalytic cycle of a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.

Experimental Protocols: From Synthesis to Application

The following provides a conceptual framework for the synthesis and application of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl in a research setting.

Synthesis of a PROTAC using (S,R,S)-AHPC-CO-PEG2-C2-amine HCl

This protocol outlines a general procedure for conjugating the VHL ligand to a target protein ligand (warhead) containing a carboxylic acid.

Materials:

-

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl

-

Target protein ligand with a carboxylic acid functional group

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring plate and magnetic stir bar

-

Reaction vessel

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the target protein ligand with the carboxylic acid in the chosen anhydrous solvent.

-

Activation: Add the coupling agents (e.g., 1.2 equivalents of HATU and HOBt) and the organic base (e.g., 3 equivalents of DIPEA) to the reaction mixture. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Addition of VHL Ligand: In a separate vial, dissolve (S,R,S)-AHPC-CO-PEG2-C2-amine HCl (1.0 equivalent) in the anhydrous solvent. Add this solution to the activated warhead mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR spectroscopy and high-resolution mass spectrometry.

Figure 2. General workflow for the synthesis of a PROTAC.

In Vitro Evaluation of PROTAC-Mediated Protein Degradation

A Western blot is a standard method to assess the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.

Conclusion: A Versatile Tool for Targeted Protein Degradation

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl stands as a testament to the progress in the field of targeted protein degradation. Its well-defined structure, high-affinity for VHL, and versatile amine handle make it an invaluable tool for researchers developing novel PROTAC-based therapeutics. A thorough understanding of its properties and the rationale behind its design empowers scientists to confidently incorporate this building block into their synthetic strategies, paving the way for the next generation of protein degraders.

References

-

Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7389-7418. [Link]

-

Taylor, A. M., & Ciulli, A. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(10), 1145-1163. [Link]

-

Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

-

National Institutes of Health. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PMC. [Link]

-

ResearchGate. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. [Link]

-

ACS Publications. (2023). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry. [Link]

-

JenKem Technology. (n.d.). E3 Ligase Ligand - Linker Conjugates. Retrieved February 19, 2026, from [Link]

-

AxisPharm. (n.d.). (S,R,S)-AHPC-PEG2-amine hydrochloride salt. Retrieved February 19, 2026, from [Link]

-

National Institutes of Health. (2023). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC. [Link]

-

National Institutes of Health. (2020). Targeted Protein Degradation: Elements of PROTAC Design. PMC. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. (S,S,S)-AHPC hydrochloride = 97 2115897-23-7 [sigmaaldrich.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. precisepeg.com [precisepeg.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]

- 16. pubs.acs.org [pubs.acs.org]

Engineering the Degrader Backbone: A Technical Deep Dive into E3 Ligase Ligand-Linker Conjugates

Executive Summary

The transition from occupancy-driven pharmacology (inhibition) to event-driven pharmacology (degradation) relies on the precise engineering of Heterobifunctional Degraders (PROTACs). While the ligand targeting the Protein of Interest (POI) often receives the most attention, the E3 ligase ligand-linker conjugate acts as the catalytic engine of the molecule. This guide dissects the chemical and biophysical principles of this engine, focusing on the selection of E3 recruiters, the "linkerology" that drives cooperativity, and the synthetic strategies required to assemble valid degraders.

Part 1: The E3 Ligase Warhead – Strategic Selection

The choice of E3 ligase is not merely about availability; it dictates the subcellular localization, degradation kinetics, and toxicity profile of the final degrader. While over 600 E3 ligases exist, the field is dominated by Cereblon (CRBN) and von Hippel-Lindau (VHL) due to their "druggability" and ubiquity.

Comparative Analysis: CRBN vs. VHL[1][2][3][4][5]

| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |

| Ligand Class | Immunomodulatory imide drugs (IMiDs) | Hydroxyproline-based ligands |

| Representative Ligands | Thalidomide, Pomalidomide, Lenalidomide | VH032, VH298, (S,R,S)-AHPC |

| Molecular Weight | Low (<300 Da) | High (~400-600 Da) |

| Binding Mechanism | "Molecular Glue" / Pivoting Door | "Pivoting Clamp" / Allosteric |

| Neosubstrates | High risk (e.g., IKZF1, IKZF3, GSPT1) | Low risk (High specificity) |

| Physicochemical | High oral bioavailability, Hydrolytic instability | Lower permeability, High solubility |

| Primary Utility | Hematological targets, Nuclear targets | Solid tumors, Cytosolic targets |

Mechanistic Insight

-

CRBN: Acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][2] IMiDs bind to the tri-tryptophan pocket of CRBN, altering its surface to recruit neosubstrates. In PROTACs, this surface is redirected to the POI.[3]

-

VHL: Part of the CRL2 complex.[4] It naturally recognizes Hypoxia-Inducible Factor 1

(HIF-1

Part 2: Advanced Linkerology – The Science of the Bridge

The linker is not a passive connector; it is a thermodynamic lever. It determines the spatial arrangement of the Ternary Complex (POI-Linker-E3), directly influencing the Cooperativity Factor (

The Cooperativity Factor ( )

Cooperativity is defined as the ratio of the affinity of the POI for the E3-bound PROTAC versus the POI for the free PROTAC.[4][7][8]

- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the POI and E3, stabilizing the complex.[4][9] This allows for degradation even with weak POI ligands.

- (Negative Cooperativity): Steric clashes destabilize the complex.

Linker Composition Strategies

-

PEG (Polyethylene Glycol):

-

Use Case: Increasing water solubility (hydrophilicity) to counteract "greasy" POI ligands.

-

Risk: High conformational entropy (floppiness) can reduce

.

-

-

Alkyl Chains:

-

Use Case: Improving membrane permeability via lipophilicity.

-

Risk: Poor solubility; can collapse into a "scorpion" conformation where the linker folds back on itself.

-

-

Rigid Linkers (Piperazines, Alkynes, Triazoles):

Part 3: Visualization of the Mechanism

The following diagram illustrates the formation of the Ternary Complex and the critical role of the linker in facilitating Ubiquitin transfer.

Caption: The PROTAC-mediated Ubiquitin-Proteasome System (UPS) cascade. The linker dictates the proximity and orientation required for efficient Ubiquitin transfer.

Part 4: Synthesis & Conjugation Protocols

To accelerate discovery, researchers typically utilize pre-assembled E3 Ligase-Linker Conjugates with a reactive handle (Azide, Carboxylic Acid, or Amine). This modular approach allows for the rapid generation of libraries.

Workflow: Library Generation via Click Chemistry

This protocol describes the synthesis of a PROTAC library using Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

-

POI Ligand-Alkyne (functionalized warhead)

-

E3 Ligase-Linker-Azide (e.g., Pomalidomide-PEG-N3 or VHL-PEG-N3)[11]

-

CuSO4 (Catalyst)

-

Sodium Ascorbate (Reductant)

-

TBTA (Ligand for Copper stability)

Step-by-Step Protocol:

-

Preparation: Dissolve the POI Ligand-Alkyne (1 eq) and E3-Linker-Azide (1 eq) in DMSO or t-BuOH/H2O (1:1). Final concentration ~10-50 mM.

-

Catalyst Addition: Add TBTA (0.1 eq) and CuSO4 (0.1 eq) pre-mixed in water.

-

Initiation: Add Sodium Ascorbate (0.5 eq) to initiate the reaction.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor via LC-MS for the disappearance of the azide peak.

-

-

Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Synthesis Workflow Visualization

Caption: Modular synthesis workflow utilizing pre-functionalized E3-linker conjugates for rapid library generation.

Part 5: Experimental Validation (Self-Validating Systems)

A valid degrader must pass three gates: Binary Binding, Ternary Complex Formation, and Cellular Degradation.

Protocol: TR-FRET Ternary Complex Assay

This assay measures the proximity between the E3 ligase and the POI induced by the PROTAC.[4] It validates the linker's ability to facilitate cooperativity.

Materials:

-

Recombinant E3 Ligase (tagged, e.g., His-tagged)

-

Recombinant POI (tagged, e.g., GST-tagged)

-

Fluorophore-coupled antibodies (e.g., Anti-His-Tb donor, Anti-GST-d2 acceptor)

Methodology:

-

Plate Setup: Use a 384-well low-volume white plate.

-

Protein Mix: Prepare a master mix of E3 Ligase (10 nM final) and POI (10 nM final) in Assay Buffer (PBS + 0.05% Tween-20 + 0.1% BSA).

-

Compound Addition: Add PROTACs using an acoustic dispenser (Echo) or manual pipetting (11-point dose-response).

-

Incubation 1: Incubate for 30 minutes at RT to allow equilibrium.

-

Detection Mix: Add Anti-His-Tb and Anti-GST-d2 antibodies.

-

Incubation 2: Incubate for 60 minutes at RT (protect from light).

-

Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 337nm; Emission: 665nm/620nm).

-

Analysis: Plot the HTRF Ratio (665/620) against log[PROTAC]. A bell-shaped curve indicates ternary complex formation (the "Hook Effect" at high concentrations confirms the mechanism).

The "Hook Effect" Check

In both degradation and ternary complex assays, high concentrations of PROTAC will saturate the E3 and POI individually, preventing them from coming together.

-

Observation: Loss of signal at high concentrations.

-

Validation: If the curve does not drop at high concentrations, the effect may be non-specific (e.g., compound aggregation) rather than true PROTAC-mediated proximity.

References

-

Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. [Link]

-

Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. [Link]

-

Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. [Link]

-

Testa, A., et al. (2020). "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones." Journal of Medicinal Chemistry. [Link]

-

Tinworth, C. P., et al. (2019). "PROTACs: A Chemical Approach to Targeted Protein Degradation."[13][10][14] MedChemComm. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

protocol for conjugating a protein of interest ligand to VH032-PEG2-amine

Application Note: Protocol for Conjugating a Protein of Interest (POI) Ligand to VH032-PEG2-amine

Introduction

The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) requires the precise conjugation of an E3 ligase binder to a ligand targeting a Protein of Interest (POI). VH032-PEG2-amine is a premier "degrader building block" consisting of the potent Von Hippel-Lindau (VHL) ligand VH032, linked to a polyethylene glycol (PEG) spacer terminating in a primary amine.

This Application Note provides a rigorous, field-proven protocol for conjugating a carboxyl-containing POI ligand to VH032-PEG2-amine. Unlike generic organic synthesis guides, this protocol addresses the specific solubility and steric challenges inherent to heterobifunctional molecule synthesis.

Strategic Experimental Design

The Chemistry of Choice: HATU-Mediated Amide Coupling

While various coupling reagents exist (EDC/NHS, PyBOP), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for PROTAC synthesis.

-

Why? PROTACs often suffer from steric hindrance due to the bulky nature of both the E3 ligand and the POI ligand. HATU generates a highly reactive aza-benzotriazole active ester that reacts faster and with higher conversion rates than carbodiimides, minimizing the formation of side products in precious late-stage functionalization.

The "Linkerology" Trap

A common failure mode is poor solubility. The VH032 moiety is rigid and hydrophobic, while the PEG linker adds polarity. The reaction solvent must solubilize both the highly polar salt forms of the reagents and the lipophilic cores of the ligands. Anhydrous DMF (Dimethylformamide) is the required solvent; DMSO is a viable alternative but is more difficult to remove during workup.

Materials & Reagents

| Component | Specification | Role |

| VH032-PEG2-amine | >95% Purity, HCl salt or free base | E3 Ligase Binder + Linker |

| POI Ligand | Must contain a free Carboxylic Acid (-COOH) | Target Binder |

| HATU | High Purity Grade | Coupling Agent |

| DIPEA (Hünig's Base) | Anhydrous, redistilled | Base (Proton Scavenger) |

| DMF | Anhydrous, amine-free | Solvent |

| LC-MS Grade ACN/Water | With 0.1% Formic Acid | Analysis & Purification |

Detailed Protocol

Step 1: Stoichiometric Calculation & Pre-Activation

Note: This protocol assumes the POI Ligand is the limiting reagent (1.0 equiv) to conserve the specific target binder.

-

Prepare the POI Ligand: Dissolve the POI Ligand (1.0 equiv) in anhydrous DMF. The final concentration should be 0.1 M .

-

Critical Insight: If the ligand contains other nucleophilic amines, they must be Boc-protected prior to this step.

-

-

Add Base: Add DIPEA (3.0 – 4.0 equiv).

-

Why? The first equivalent neutralizes the carboxylic acid; subsequent equivalents neutralize the amine salt of the VH032 linker and maintain basicity for the reaction.

-

-

Add Coupling Agent: Add HATU (1.1 equiv) in one portion.

-

Incubate: Stir at Room Temperature (RT) for 15 minutes .

-

Observation: The solution may turn slightly yellow, indicating the formation of the activated ester.

-

Step 2: Conjugation

-

Add Linker: Add VH032-PEG2-amine (1.1 – 1.2 equiv) directly to the reaction mixture.

-

Tip: If the VH032 linker is an HCl salt, ensure your initial DIPEA calculation accounted for neutralizing this extra acid. If unsure, add an extra 1.0 equiv of DIPEA now.

-

-

Reaction: Purge the vial headspace with Nitrogen or Argon, cap tightly, and stir at RT.

-

Timecourse:

-

Standard reaction time: 2 to 4 hours .

-

Checkpoint: Monitor by LC-MS at t=1h. You should see the mass of [POI-Linker-VH032 + H]+.

-

Step 3: Monitoring & Work-up[1]

-

LC-MS Validation: Confirm the disappearance of the POI Ligand mass and the appearance of the product mass.

-

Self-Validating System: If the starting material persists after 4 hours, add an additional 0.2 equiv of HATU and 0.5 equiv of DIPEA. Do not add more linker yet.

-

-

Quenching: Once complete, dilute the reaction mixture 10-fold with 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) .

-

Caution: Do not perform an aqueous extraction (e.g., DCM/Water) as the PEGylated PROTAC often acts as a surfactant, creating unmanageable emulsions. Proceed directly to Reverse Phase HPLC.

-

Step 4: Purification (Reverse Phase HPLC)

-

Column: C18 Prep Column (e.g., XBridge or SunFire, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Typically 5% B to 95% B over 20 minutes.

-

Collection: Collect fractions based on UV absorbance (254 nm) and confirmed mass. Lyophilize fractions to obtain the final PROTAC as a white to off-white powder.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the chemical activation and conjugation logic.

Caption: Step-wise activation of the POI ligand carboxylate followed by nucleophilic attack from the VH032-PEG2-amine.

Figure 2: Experimental Workflow Decision Tree

This diagram guides the researcher through the critical decision points during synthesis.

Caption: Operational workflow ensuring ligand compatibility and reaction completion monitoring via LC-MS.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Hydrolysis of Active Ester | Ensure DMF is anhydrous . Water competes with the amine for the activated ester, reverting it to acid. |

| Precipitation | Poor Solubility of Intermediate | Add a small amount of DMSO (up to 10%) or dilute the reaction mixture. |

| Multiple Peaks on LC-MS | Epimerization or Double Acylation | Reduce DIPEA equivalents. Excess base can cause epimerization at chiral centers (common in VH032 hydroxyproline). |

| Mass = Product + 99 Da | Phosphonium Adduct | This is a specific artifact of HATU reacting with the amine without the acid. Ensure the Acid + HATU activates before adding the amine. |

References

-

Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia-inducible factor (HIF) alpha subunit. Journal of Medicinal Chemistry.

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society.

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

-

Bio-Techne / Tocris. VH 032 amide-PEG2-amine Product Data and Chemical Structure.

Sources

Application Note: A Comprehensive Workflow for Evaluating PROTAC-Mediated Protein Degradation

Abstract

This application note provides a detailed experimental workflow for researchers, scientists, and drug development professionals engaged in the discovery and validation of Proteolysis-Targeting Chimeras (PROTACs). We move beyond a simple listing of protocols to offer a logically structured, field-proven guide that emphasizes the causality behind experimental choices. This document is designed as a self-validating system, where each phase of the workflow builds upon the last, from initial biophysical characterization to in-depth cellular mechanism-of-action studies and global selectivity profiling. Our goal is to equip researchers with the necessary protocols and conceptual understanding to confidently design, execute, and interpret experiments in the rapidly evolving field of targeted protein degradation.

Introduction: The PROTAC Revolution

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from an "occupancy-driven" to an "event-driven" model.[1] Unlike traditional inhibitors that must continuously occupy a protein's active site to exert their effect, PROTACs act as catalytic molecular matchmakers.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity hijacks the cell's native ubiquitin-proteasome system (UPS), leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.[5][6]

This mechanism offers several advantages, including the ability to target proteins previously considered "undruggable," overcome resistance mechanisms associated with traditional inhibitors, and achieve potent, long-lasting effects at sub-stoichiometric concentrations.[2][5][7] However, the multifaceted nature of PROTACs necessitates a rigorous and systematic experimental workflow to validate their activity and mechanism.

PROTAC Mechanism of Action

The core function of a PROTAC is to induce the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity.[1][8] This event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation.[9] The PROTAC is then released and can induce further degradation cycles.[1][4]

The Integrated Experimental Workflow

A successful PROTAC discovery campaign follows a logical progression from acellular, biophysical validation to complex cellular and proteome-wide analysis. Each phase is designed to answer critical questions about the PROTAC's binding, function, and specificity.

Phase 1: Foundational In Vitro & Biophysical Analysis

Before assessing degradation in a cellular context, it is crucial to confirm that the PROTAC molecule can physically engage its intended partners and facilitate the formation of the key ternary complex.[10] These assays provide foundational data for structure-activity relationships (SAR) and help troubleshoot downstream experiments.

Binary Engagement Assays

Causality: The first step is to confirm that the two ends of the PROTAC bind to their respective targets, the POI and the E3 ligase, independently. A lack of binary binding is a fundamental reason for PROTAC failure.[11]

Common Techniques:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon, koff) and affinity (KD) data.[][13][]

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing a true in-solution affinity.[13]

-

Fluorescence Polarization (FP): A competitive binding assay useful for determining binding affinities.[15][16]

| Technique | Information Provided | Typical Concentration Range | Key Advantage |

| SPR | Kinetics (k_on, k_off), Affinity (K_D) | Analyte: 1 nM - 10 µM | Real-time, label-free kinetic data.[][17] |

| ITC | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH) | 10-100 µM in syringe | Gold standard for thermodynamics.[13] |

| FP | Binding Affinity (K_D or IC_50) | Tracer: Low nM; Competitor: pM - µM | Homogeneous, in-solution format.[16] |

Ternary Complex Formation

Causality: Successful binary binding does not guarantee the formation of a stable and productive ternary complex.[11] The linker length and geometry are critical for allowing the POI and E3 ligase to come together effectively.[18] Assays that measure the formation of this three-part complex are essential for predicting cellular degradation efficiency.[19][20]

Common Techniques:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where energy transfer occurs only when tagged POI and E3 ligase are brought together by the PROTAC.[21]

-

AlphaLISA/AlphaScreen: Similar to TR-FRET, this bead-based proximity assay generates a chemiluminescent signal upon complex formation.[15]

-

NanoBRET™: A live-cell proximity assay that measures bioluminescence resonance energy transfer, allowing for kinetic analysis of complex formation in a physiological setting.[8][15][19]

Protocol 1: Ternary Complex Formation using TR-FRET

This protocol provides a general framework for assessing PROTAC-induced ternary complex formation between a His-tagged POI and a GST-tagged E3 ligase.

Materials:

-

Purified His-tagged POI

-

Purified GST-tagged E3 Ligase Complex (e.g., VHL/ElonginB/ElonginC)

-

Anti-His-Tb (Terbium) cryptate (Donor)

-

Anti-GST-d2 (Acceptor)

-

PROTAC compound and controls (e.g., inactive epimer)

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

Procedure:

-

Reagent Preparation: Prepare stock solutions of proteins and antibodies in assay buffer. Serially dilute the PROTAC compound to create a concentration gradient (e.g., 10 µM to 10 pM).

-

Assay Plate Setup:

-

Add 2 µL of each PROTAC dilution (or DMSO vehicle control) to the appropriate wells.

-

Add 4 µL of a pre-mixed solution containing the POI and GST-E3 ligase to all wells. The final concentration of each protein should be optimized but is typically in the 5-50 nM range.

-

Incubate for 60 minutes at room temperature to allow the ternary complex to form.

-

-

Detection:

-

Add 4 µL of a pre-mixed antibody solution containing Anti-His-Tb and Anti-GST-d2 to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a 50-100 µs delay.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission_665nm / Emission_620nm * 10,000).

-

Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" due to the formation of unproductive binary complexes at high PROTAC concentrations.[18]

-

Phase 2: Cellular Characterization of PROTAC Activity

Once a PROTAC demonstrates the ability to form a ternary complex in vitro, the next critical phase is to confirm its ability to induce degradation of the target protein within a cellular environment.

Assessment of Target Protein Degradation

Causality: This is the primary functional readout of PROTAC efficacy. The goal is to quantify the reduction in POI levels following PROTAC treatment and determine key parameters like the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[3]

Primary Technique: Western Blotting Western blotting is the gold-standard method for quantifying changes in protein levels.[3] While lower throughput, it provides robust, direct evidence of protein loss.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Degradation

Materials:

-

Cultured cells expressing the POI

-

Complete cell culture medium

-

PROTAC compound and inactive control

-

6-well cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-